1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry. The molecule also contains a pyridinyl group, a thienyl group, and a methoxyphenyl group, which are aromatic rings that can participate in pi stacking interactions and hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring could be formed using a click chemistry reaction, such as the Huisgen cycloaddition . The carboxamide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general predictions can be made based on its functional groups. For example, the presence of the polar carboxamide group and the aromatic rings suggests that this compound would have some degree of solubility in polar solvents .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural compounds like visnaginone and khellinone. These compounds have been evaluated for their anti-inflammatory and analgesic activities, highlighting the utility of heterocyclic chemistry in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Studies have also explored the synthesis of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, with a focus on their antiproliferative activity against a panel of NCI-60 cell lines. Certain derivatives demonstrated significant activity, particularly against melanoma and breast cancer cell lines, showcasing the potential of such compounds in cancer therapy (Hung et al., 2014).
Luminescence Properties
The synthesis and characterization of cyclometallated platinum complexes with substituted thienylpyridines have been reported, with a detailed study of their luminescence properties. This research opens avenues for the application of such compounds in materials science, particularly in light-emitting devices (Kozhevnikov et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-(2-methoxyphenyl)piperazine, are known to interact with thedopamine receptor .
Mode of Action
Based on the known actions of structurally similar compounds, it may act as anantagonist at its target receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.
Biochemical Pathways
dopaminergic signaling pathways . These pathways play crucial roles in a variety of biological processes, including motor control, reward, and reinforcement, memory, and endocrine regulation .
Result of Action
If it acts as an antagonist at the dopamine receptor, it could potentially modulate dopaminergic signaling and influence a variety of physiological processes, including those mentioned above .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-methoxyphenyl)-5-pyridin-2-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-15(19-12-8-14-30-19)24-22(28)20-21(16-9-6-7-13-23-16)27(26-25-20)17-10-4-5-11-18(17)29-2/h4-15H,3H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWIKWCIHJSZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-5-pyridin-2-yl-N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-4-carboxamide |
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